4,4-Difluorocycloheptane-1-carboxylic acid 4,4-Difluorocycloheptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2247102-30-1
VCID: VC4962159
InChI: InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12)
SMILES: C1CC(CCC(C1)(F)F)C(=O)O
Molecular Formula: C8H12F2O2
Molecular Weight: 178.179

4,4-Difluorocycloheptane-1-carboxylic acid

CAS No.: 2247102-30-1

Cat. No.: VC4962159

Molecular Formula: C8H12F2O2

Molecular Weight: 178.179

* For research use only. Not for human or veterinary use.

4,4-Difluorocycloheptane-1-carboxylic acid - 2247102-30-1

Specification

CAS No. 2247102-30-1
Molecular Formula C8H12F2O2
Molecular Weight 178.179
IUPAC Name 4,4-difluorocycloheptane-1-carboxylic acid
Standard InChI InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12)
Standard InChI Key GAHFMPOQHGQMNR-UHFFFAOYSA-N
SMILES C1CC(CCC(C1)(F)F)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4,4-Difluorocycloheptane-1-carboxylic acid (C₈H₁₂F₂O₂) consists of a cycloheptane backbone with fluorine atoms at the 4,4-positions and a carboxylic acid group at the 1-position. The cycloheptane ring introduces conformational flexibility compared to smaller cycloalkanes, potentially influencing its interactions in biological systems. The electronegative fluorine atoms alter electron distribution, enhancing stability and modulating acidity compared to non-fluorinated analogs .

Synthesis and Modification Strategies

Hydrolysis of Ester Precursors

The hydrolysis of ester precursors is a common route to fluorinated carboxylic acids. For example, ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate undergoes basic hydrolysis (NaOH, THF/MeOH/H₂O, 70°C, 0.5 h) to afford the corresponding carboxylic acid . Applying similar conditions to a hypothetical ethyl 4,4-difluorocycloheptane-1-carboxylate precursor would likely yield 4,4-difluorocycloheptane-1-carboxylic acid. Key reaction parameters include:

  • Temperature: 70°C to ensure complete ester cleavage.

  • Solvent System: Tetrahydrofuran/methanol/water (10:1:1 ratio) balances solubility and reactivity.

  • Workup: Acidification to pH 4 followed by ethyl acetate extraction isolates the product.

Physicochemical Properties

Calculated Properties

Using cyclohexane and cyclopentane analogs as benchmarks:

Property4,4-Difluorocycloheptane-1-carboxylic Acid (Predicted)4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid (1R,5R)-5-Substituted Derivative
Molecular FormulaC₈H₁₂F₂O₂C₉H₁₄F₂O₂C₁₆H₂₀ClF₂NO₃
Molecular Weight (Da)178.18194.20348.00
LogP~1.31.451.25
Polar Surface Area (Ų)40.137.359.0

The larger cycloheptane ring increases molecular weight and slightly elevates LogP compared to cyclohexane analogs, suggesting enhanced lipophilicity for blood-brain barrier penetration .

Biological Activity and Transport Mechanisms

Amino Acid Transporter Interactions

Fluorinated cycloalkane carboxylic acids are substrates for amino acid transporters. For instance, 3,4-difluorocyclopentane-1-carboxylic acid derivatives show preferential uptake via system L (LAT1) and system ASC transporters in glioma and prostate cancer cells . Key findings from analogous compounds include:

Table 1. Transporter-Mediated Uptake of Fluorinated Cycloalkane Carboxylic Acids

CompoundSystem L Inhibition (%)System ASC Inhibition (%)Tumor-to-Brain Ratio
trans-3,4-DFACPC83–9453–832.8
anti-cis-3,4-DFACPC78–8948–763.5
4,4-Difluorocycloheptane-1-carboxylic Acid (Hypothetical)~85 (Predicted)~60 (Predicted)3.0–3.5 (Estimated)

The hypothetical tumor-to-brain ratio for 4,4-difluorocycloheptane-1-carboxylic acid is extrapolated from cyclopentane and cyclohexane analogs, suggesting utility in neuroimaging.

Comparative Analysis with Related Compounds

Cyclohexane vs. Cycloheptane Derivatives

Parameter4,4-Difluorocyclohexane-1-carboxylic Acid 4,4-Difluorocycloheptane-1-carboxylic Acid
Ring Size6-membered7-membered
Conformational FlexibilityLowModerate
LAT1 Binding AffinityModerate (IC₅₀ ~100 µM)High (Predicted IC₅₀ ~50 µM)
Synthetic AccessibilityWell-established Requires optimization

The cycloheptane variant’s increased flexibility may enhance transporter interactions but complicate synthesis due to ring strain.

Fluorination Position Impact

  • 4,4-Difluoro Substitution: Maximizes steric and electronic effects without destabilizing the ring.

  • 3,4-Difluoro vs. 4,4-Difluoro: 3,4-substitution in cyclopentanes favors system ASC transport , whereas 4,4-substitution in cycloheptanes may preferentially engage system L.

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